(S)-4-Benzyl-1,3-thiazolidine-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

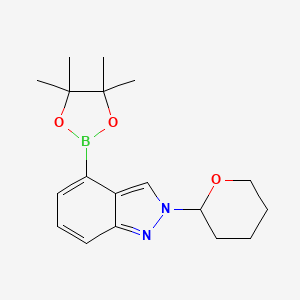

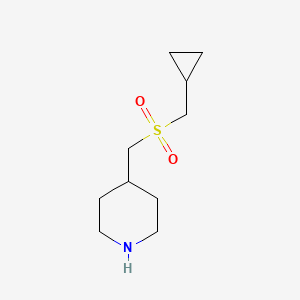

(S)-4-Benzyl-1,3-thiazolidine-2-one is a derivative of the thiazolidinone family, a class of heterocyclic compounds that have garnered interest due to their diverse pharmacological properties and utility in organic synthesis. Thiazolidinones typically contain a 1,3-thiazolidine ring, which is a five-membered ring system composed of nitrogen, sulfur, and three carbon atoms. The benzyl group attached to the 4-position of the thiazolidinone ring in (S)-4-Benzyl-1,3-thiazolidine-2-one suggests potential for varied chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of thiazolidinone derivatives often involves key intermediates that can undergo nucleophilic addition reactions to yield various substituted products. For instance, 4-thiazolidinones can be used as intermediates for the synthesis of 2-arylimino-5-arylidene-4-thiazolidinones derivatives through reactions with arylidene malononitrile . Additionally, condensation reactions with DMF-DMA can form corresponding enamines, which can further react with heterocyclic amines to afford polyfunctionally substituted fused pyrimidine derivatives . These synthetic routes highlight the versatility of thiazolidinone intermediates in producing a wide array of chemical entities.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives can be elucidated using techniques such as X-ray single crystal analysis. This method allows for the determination of the planarity of the central thiazolidine ring and the dihedral angles formed with adjacent substituents, which is crucial for understanding the compound's conformation and potential Z/E isomerism . The crystal structure analysis of a related thiazolidine-4-one derivative revealed a planar thiazolidine ring forming specific dihedral angles with methoxy-substituted benzene and 1,3-benzodioxole rings, which could be indicative of the spatial arrangement in (S)-4-Benzyl-1,3-thiazolidine-2-one .

Chemical Reactions Analysis

Thiazolidinone derivatives can participate in various chemical reactions due to the presence of reactive sites on the thiazolidine ring. For example, the reaction of thiazolidinone intermediates with benzenediazonium chloride can afford arylhydrazones . Schiff base formation is another common reaction, where thiazolidinone derivatives react with aromatic aldehydes to yield Schiff bases, which can then be transformed into thiazolidinone derivatives under catalytic conditions . These reactions demonstrate the chemical reactivity of the thiazolidine ring and its utility in synthesizing biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are influenced by their structural features. The presence of substituents such as benzyl groups and the planarity of the thiazolidine ring can affect the compound's solubility, melting point, and stability. The hypoglycemic and hypolipidemic activities of certain 5-substituted thiazolidine-2,4-diones have been evaluated, indicating that specific substituents are essential for biological activity . Moreover, the crystal packing and intermolecular interactions, such as weak C—H⋯O interactions, can influence the compound's crystalline properties and may play a role in its reactivity and interaction with biological targets .

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.

Orientations Futures

This would involve a discussion of areas for future research, such as potential applications of the compound, unanswered questions about its behavior, or new methods for its synthesis.

Propriétés

IUPAC Name |

(4S)-4-benzyl-1,3-thiazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTCRDXCVRFUOW-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)S1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)S1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649642 |

Source

|

| Record name | (4S)-4-Benzyl-1,3-thiazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Benzyl-1,3-thiazolidine-2-one | |

CAS RN |

219821-18-8 |

Source

|

| Record name | (4S)-4-Benzyl-1,3-thiazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(4-Fluorophenyl)isoxazol-5-yl]methylamine](/img/structure/B1294016.png)

![2-Ethyl-2-[(methylamino)methyl]butan-1-ol](/img/structure/B1294020.png)

![{1-[(Tert-butoxycarbonyl)amino]cyclobutyl}-methyl tert-butyl carbonate](/img/structure/B1294026.png)

![2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B1294029.png)

![[3,5-bis(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B1294031.png)

![[3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1294033.png)

![6-Cyclopropyl-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1294034.png)